N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine
Description
Properties
IUPAC Name |
3-phenyl-1,1-dipropyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3/c1-3-13-27(14-4-2)20(26-19-11-6-5-7-12-19)25-16-17-9-8-10-18(15-17)21(22,23)24/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZSCPZJDHYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a compound of interest due to its potential biological activities, particularly in relation to receptor modulation and therapeutic applications. This detailed analysis will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₃N₃
- IUPAC Name : this compound
This compound primarily acts as a selective agonist for certain melanocortin receptors, particularly the melanocortin-3 receptor (MC3R). Its activity is attributed to its ability to mimic natural ligands, leading to downstream signaling that affects various physiological processes such as appetite regulation and energy homeostasis.
1. Melanocortin Receptor Agonism
Research indicates that this compound exhibits significant agonistic activity at MC3R, with nanomolar potency. In pharmacological assays, it demonstrated selectivity over other melanocortin receptors, particularly the MC4R, which is crucial for its therapeutic potential in obesity and metabolic disorders .
2. Anticonvulsant Properties
In studies focusing on similar guanidine derivatives, it was observed that compounds with structural similarities exhibited anticonvulsant activities. For instance, N'-benzyl derivatives have shown promising results in models of maximal electroshock seizures (MES), suggesting that this compound may also possess such properties .
3. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on specific kinases, such as MSK1. Initial findings suggest an IC50 value around 17.9 µM, indicating moderate inhibitory activity which could be leveraged for therapeutic interventions in cancer or inflammatory diseases .
Case Study 1: Melanocortin Receptor Selectivity
A study conducted on various guanidine derivatives highlighted the selectivity profile of this compound. Using a β-galactosidase assay, it was determined that the compound maintained a high selectivity ratio for MC3R over MC4R while exhibiting minimal cytotoxicity .
Case Study 2: Anticonvulsant Activity Evaluation
In an experimental model assessing the anticonvulsant effects of structurally related compounds, this compound was found to significantly reduce seizure activity at doses comparable to established anticonvulsants like phenobarbital .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Below is a systematic comparison with guanidine analogs from the evidence, focusing on structural features, physicochemical properties, and functional roles:
Structural Analogues
Physicochemical Properties
- The ferrocene-containing guanidine (d-1) has a lower mp (158°C), likely due to reduced crystallinity from the bulky ferrocene moiety .
Spectral Data:
- ¹H-NMR: The 3-(trifluoromethyl)benzyl group in Compound 10 shows a singlet at δ 4.54 ppm (CH₂) and aromatic protons at δ 7.52–7.64 ppm, consistent with the target compound’s expected signals.
- IR: The CF₃ group in Compound 10 exhibits strong absorption bands near 1617 cm⁻¹ (C-F stretch), a feature shared with the target compound.
Synthetic Yields:
Q & A
Q. How can researchers mitigate off-target effects during pharmacological profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
